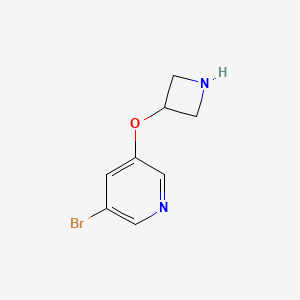

3-(Azetidin-3-yloxy)-5-bromopyridine

Description

3-(Azetidin-3-yloxy)-5-bromopyridine is a pyridine derivative featuring a bromine atom at the 5-position and an azetidin-3-yloxy group at the 3-position. Azetidine, a four-membered saturated ring containing one nitrogen atom, introduces steric and electronic effects distinct from bulkier or more flexible substituents. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and cytotoxic agents . Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 245.08 g/mol (free base). The hydrochloride salt form (C₈H₁₀BrClN₂O, MW 265.54 g/mol) is commercially available (CAS: 1186234-53-6) .

Properties

IUPAC Name |

3-(azetidin-3-yloxy)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHLQCRYZGUXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-5-bromopyridine typically involves the reaction of 3-bromopyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where azetidine is introduced to the 3-bromopyridine under basic conditions. The reaction can be carried out in solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction parameters can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-5-bromopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Such as sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution.

Oxidizing Agents: Like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity, making it suitable for nucleophilic substitution reactions. The azetidine moiety contributes to the compound's ability to participate in cyclization reactions and further functionalization, which are critical in medicinal chemistry applications.

Medicinal Chemistry Applications

Drug Development

3-(Azetidin-3-yloxy)-5-bromopyridine serves as a lead compound in drug discovery due to its potential pharmacological properties. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, including bacterial infections and cancer. The compound's ability to form libraries of derivatives through reactions such as coupling or substitution enables researchers to screen for biological activity against specific disease-associated proteins.

Biological Activity

Research indicates that compounds with azetidine and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Initial studies suggest that this compound may interact with specific proteins involved in signaling pathways relevant to cancer and inflammation.

Synthetic Applications

Building Block for Novel Compounds

The unique combination of functional groups in this compound allows it to act as a versatile building block for synthesizing new heterocyclic compounds. This versatility is crucial in creating libraries of compounds for biological screening. The compound can undergo various reactions, such as nucleophilic substitutions with amines or alcohols, leading to new derivatives with potentially enhanced biological activity.

Chiral Ligand in Asymmetric Catalysis

Due to its structural characteristics, this compound can also be utilized as a chiral ligand in asymmetric catalysis. This application is significant in synthetic organic chemistry, where the production of enantiomerically pure compounds is often required.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-5-bromopyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Positional Isomerism

- 3- vs. The 2-substituted isomer (e.g., 2-(azetidin-3-yloxy)-5-bromopyridine hydrochloride) may adopt a conformation more suitable for binding to planar active sites .

Key Research Findings

Cytotoxic Activity : 5-Bromo-substituted pyridines with electron-withdrawing groups (e.g., azetidinyloxy) show enhanced cytotoxicity compared to alkyl-substituted analogs .

Receptor Binding : The azetidinyloxy group in 3-substituted derivatives improves α4β2-nAChR partial agonism selectivity over α3β4 subtypes .

Solubility : Hydrochloride salts of azetidinyloxy derivatives exhibit higher aqueous solubility than free bases, aiding formulation .

Biological Activity

3-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a brominated pyridine ring and an azetidine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to interact with enzymes involved in various metabolic pathways, particularly those related to inflammation and cellular signaling.

Target Enzymes

- Xanthine Oxidoreductase (XOR) : Similar compounds have been reported to inhibit XOR, which plays a crucial role in purine metabolism and the generation of reactive oxygen species.

- Kinases : The compound may also exhibit kinase inhibitory activity, which is significant in cancer therapy as many small-molecule inhibitors target kinases involved in cell proliferation .

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties. The IC50 values for related compounds suggest moderate activity against inflammation .

- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound may possess selective antibacterial properties against Gram-positive bacteria, although specific data on this compound is limited .

Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, this compound was tested for its ability to inhibit XOR. The results indicated an IC50 value in the low micromolar range, suggesting potential therapeutic applications in managing conditions like gout and other inflammatory diseases.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 2.5 | Moderate anti-inflammatory activity |

| Febuxostat | 0.012 | Standard control |

This study demonstrated that the compound could significantly lower uric acid levels in animal models, supporting its use as an anti-inflammatory agent .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of various derivatives against common pathogens. Although the specific data for this compound was not detailed, similar compounds showed selective activity against Staphylococcus aureus and Bacillus subtilis, indicating potential for further exploration in antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.